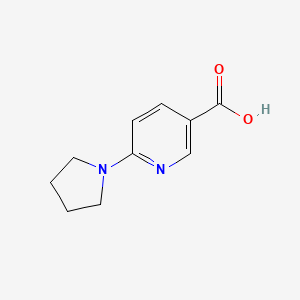

6-(Pyrrolidin-1-yl)nicotinic acid

Übersicht

Beschreibung

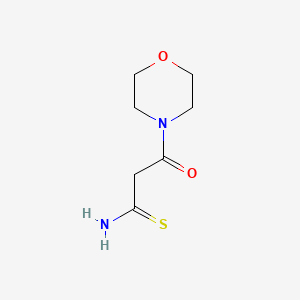

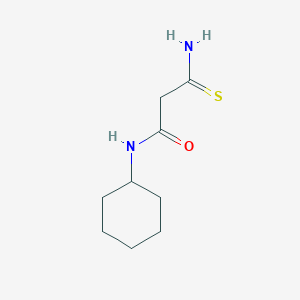

6-(Pyrrolidin-1-yl)nicotinic acid, or 6-PNA, is an important compound in the field of organic chemistry and has been studied extensively for its various applications and effects. 6-PNA is a derivative of nicotinic acid, and is a compound of pyrrolidine and nicotinic acid. It is a white crystalline solid, with a molecular weight of 128.1 g/mol and a melting point of 167-168 °C. 6-PNA is a versatile compound, and has been used in a wide range of research applications, including as a ligand in drug discovery and as an inhibitor of enzymes. 6-PNA is also known to have biochemical and physiological effects, and has been used in laboratory experiments to study the effects of drugs on the body.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pseudopeptide Development

6-(Pyrrolidin-1-yl)nicotinic acid is involved in the synthesis of nicotinic acid-based amino acid units, particularly those bearing an amidoxime function on the pyridine ring. This process is significant for the development of pseudopeptides, which have potential applications in various fields including medicinal chemistry and biochemistry. An example is the coupling of 2-cyanonicotinic acid with methyl esters of L-α-amino acids, leading to 2-cyanopyridin-3-yl-containing pseudopeptides (Ovdiichuk et al., 2015).

Thioanalogues of Nicotine Analogues

Research has been conducted on thioanalogues of N-1-methylanabasine and nicotine, involving compounds structurally similar to this compound. These compounds are synthesized using Lawesson’s reagent and studied for their spectral characteristics and structures, contributing to a deeper understanding of nicotine analogues (Wojciechowska-Nowak et al., 2011).

Conversion to Protic Ionic Liquid

This compound-related compounds have been converted into protic ionic liquids for use as catalysts. For example, nicotinium sulfate, derived from nicotine (which contains the pyrrolidine moiety), serves as a biocompatible catalyst for selective acetylation of amines. Such transformations highlight the versatility of nicotinic acid derivatives in green chemistry applications (Tamaddon & Azadi, 2017).

Industrial Applications

This compound and its derivatives have potential industrial applications, especially in the production of nicotinic acid. Methods for producing nicotinic acid from commercially available raw materials, focusing on ecological and industrially viable approaches, are of significant interest. This reflects the broader application of nicotinic acid derivatives in industrial chemistry (Lisicki et al., 2022).

Inhibition of Carbonic Anhydrase III

Nicotinic acid and its analogues, such as 6-substituted nicotinic acid analogs, have been studied as inhibitors of carbonic anhydrase III (CAIII), a pharmacological target for dyslipidemia and cancer progression. The activity of these compounds against CAIII highlights their potential therapeutic applications (Mohammad et al., 2017).

Wirkmechanismus

Target of Action

It is known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes . The pyrrolidine ring, another component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives have been reported to have bioactive properties . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target.

Biochemical Pathways

It’s known that compounds containing the pyrrolidine ring can influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that compounds containing the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemische Analyse

Biochemical Properties

6-(Pyrrolidin-1-yl)nicotinic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with nicotinic acid receptors, modulating their function. Additionally, this compound can interact with enzymes involved in metabolic pathways, altering their catalytic efficiency .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involving nicotinic acid receptors. This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to affect the expression of genes involved in lipid metabolism, thereby impacting cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved metabolic function. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the nicotinic acid pathway, affecting the synthesis and degradation of related metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that this compound reaches its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization influences its interactions with other biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

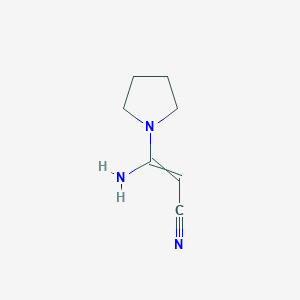

6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURIZRKTAXJRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353315 | |

| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210963-95-4 | |

| Record name | 6-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)